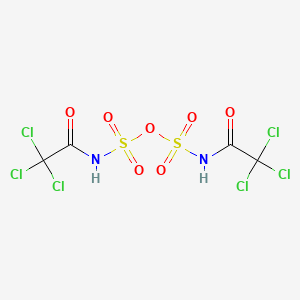
N,N'-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide): is a chemical compound known for its unique structure and properties It is characterized by the presence of two trichloroacetamide groups linked by an oxydisulfonyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) typically involves the reaction of trichloroacetyl chloride with a suitable amine in the presence of an acid-binding agent. The reaction is carried out in an organic solvent such as diethyl ether, benzene, carbon tetrachloride, or methylene chloride. The reaction conditions usually involve maintaining the temperature between room temperature and 70°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted trichloroacetamides, while oxidation and reduction can yield various oxidized or reduced derivatives.
科学的研究の応用
Chemistry: In chemistry, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their structure and function.
Medicine: In medicine, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a component in drug delivery systems.
Industry: Industrially, this compound finds applications in the production of specialty chemicals and materials. It can be used in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
N-(Diethoxyphosphinothioyl)-2,2,2-trichloroacetamide: This compound has a similar trichloroacetamide group but differs in the presence of a diethoxyphosphinothioyl group.
N-[Bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide: Another related compound with a benzylamino group instead of the oxydisulfonyl bridge.
Uniqueness: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
61103-56-8 |
|---|---|
分子式 |
C4H2Cl6N2O7S2 |
分子量 |
466.9 g/mol |
IUPAC名 |
(2,2,2-trichloroacetyl)sulfamoyl N-(2,2,2-trichloroacetyl)sulfamate |
InChI |
InChI=1S/C4H2Cl6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
InChIキー |
DJZGYHMMRQTZMJ-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(Cl)(Cl)Cl)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


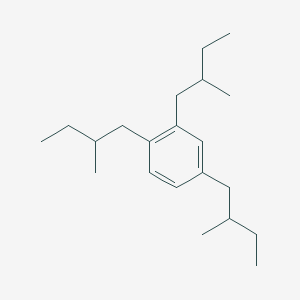

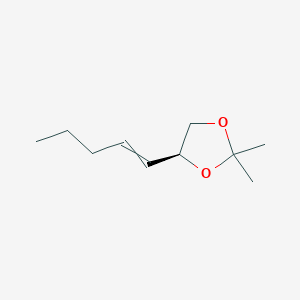
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
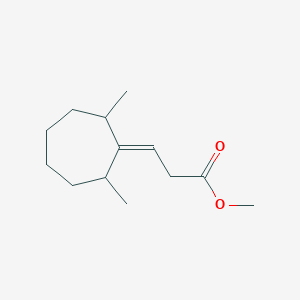
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)

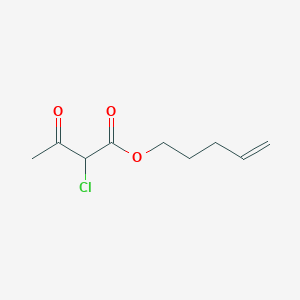
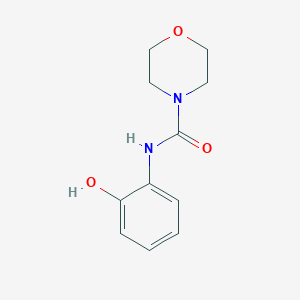
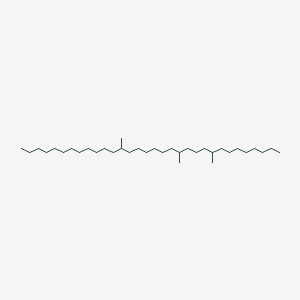


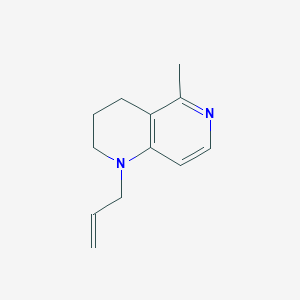
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
